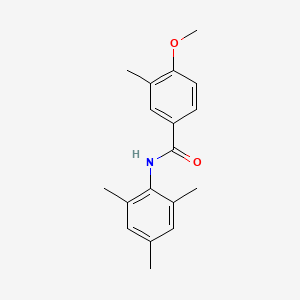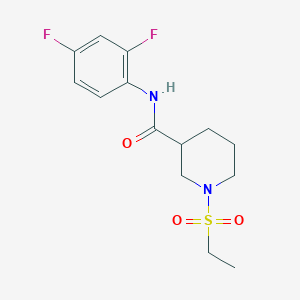![molecular formula C18H18N2O3S B4682056 N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4682056.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide, also known as MORPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MORPH is a member of the acrylamide family of compounds and is known for its ability to modulate the activity of a specific protein target in the human body. In
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide involves its ability to bind to a specific protein target in the human body, known as MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting the activity of MDM2, this compound can increase the activity of p53, leading to cell death in cancer cells and prevention of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the activity of MDM2 and other protein targets in the human body. This compound has been shown to induce cell death in cancer cells, prevent tumor growth, and modulate the activity of various proteins involved in Alzheimer's disease, Parkinson's disease, and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide in lab experiments is its specificity for the MDM2 protein target. This allows researchers to study the effects of inhibiting MDM2 in various diseases and conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide. One area of research is the development of more potent and selective inhibitors of MDM2, which could lead to more effective treatments for cancer and other diseases. Another area of research is the exploration of the potential applications of this compound in combination with other drugs or therapies. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound in humans.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the activity of a protein target called MDM2, which is overexpressed in many types of cancer. By inhibiting the activity of MDM2, this compound can induce cell death in cancer cells and prevent tumor growth.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and HIV. This compound has been shown to modulate the activity of various proteins involved in these diseases, leading to potential therapeutic benefits.
Propiedades
IUPAC Name |
(E)-N-[4-(morpholine-4-carbonyl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(8-7-16-2-1-13-24-16)19-15-5-3-14(4-6-15)18(22)20-9-11-23-12-10-20/h1-8,13H,9-12H2,(H,19,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKRHRHHRXQYQE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4681975.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B4681977.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-isopropylphenyl)hydrazinecarbothioamide](/img/structure/B4681985.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4681992.png)
![5-[(2-bromophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-furamide](/img/structure/B4681998.png)

![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4682010.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B4682015.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4682026.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B4682038.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4682049.png)

![1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4682060.png)